2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide -

2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

Catalog Number: EVT-4211891
CAS Number:
Molecular Formula: C21H24ClN3O2
Molecular Weight: 385.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

    Compound Description: NAPMA is a small molecule that exhibits potent inhibitory effects on osteoclast differentiation and bone resorption. It effectively suppresses the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages without exhibiting significant cytotoxicity []. Mechanistically, NAPMA downregulates the expression of crucial osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels []. Furthermore, in vivo studies have demonstrated the therapeutic potential of NAPMA in mitigating ovariectomy-induced bone loss, highlighting its potential as a drug candidate for osteoporosis and other bone diseases associated with excessive bone resorption [].

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

    Compound Description: PPOA-N-Ac-2-Cl displays significant inhibitory activity against osteoclast differentiation. In vitro studies have shown that PPOA-N-Ac-2-Cl effectively reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner without causing notable cytotoxicity []. At the molecular level, PPOA-N-Ac-2-Cl downregulates the expression of key osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis []. Furthermore, PPOA-N-Ac-2-Cl treatment leads to a reduction in the protein levels of CtsK, a protease essential for bone resorption, resulting in decreased bone resorption activity and F-actin ring formation [].

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)

    Compound Description: PPOAC-Bz exhibits a potent inhibitory effect on osteoclastogenesis, effectively mitigating bone loss. In vitro studies have shown that PPOAC-Bz significantly alters the mRNA expression of numerous osteoclast-specific marker genes, effectively blocking the formation of mature osteoclasts []. Consequently, PPOAC-Bz treatment disrupts F-actin belt formation and suppresses bone resorption activity []. Importantly, in vivo experiments have demonstrated the therapeutic potential of PPOAC-Bz in preventing OVX-induced bone loss, highlighting its potential as a prospective drug candidate for treating osteolytic disorders [].

(2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292)

    Compound Description: PD 0348292 represents a novel proline-based factor Xa inhibitor with a neutral P1 chlorophenyl pharmacophore []. Incorporation of 1-(4-amino-3-fluoro-phenyl)-1H-pyridin-2-one as a P4 pharmacophore enhances its potency and selectivity []. PD 0348292 demonstrates good oral bioavailability and efficacy as a factor Xa inhibitor, currently in phase II clinical trials for the treatment and prevention of thrombotic disorders [].

Properties

Product Name

2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

InChI

InChI=1S/C21H24ClN3O2/c1-2-21(27)25-13-11-24(12-14-25)19-6-4-3-5-18(19)23-20(26)15-16-7-9-17(22)10-8-16/h3-10H,2,11-15H2,1H3,(H,23,26)

InChI Key

AQZHAHBOUMMNIW-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.